

Spectroscopic Profile of 4-Chloro-5-methoxy-1H-indole: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-5-methoxy-1H-indole

Cat. No.: B042837

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for **4-Chloro-5-methoxy-1H-indole** is not readily available in publicly accessible databases. This guide provides predicted mass spectrometry data for the target compound and, for illustrative purposes, experimental data for the closely related analogue, 4-methoxy-1H-indole. General experimental protocols for the acquisition of such data are also detailed.

Introduction

4-Chloro-5-methoxy-1H-indole is a substituted indole derivative. The indole scaffold is a core structural motif in numerous pharmacologically active compounds. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such molecules, ensuring their purity and structural integrity during the drug discovery and development process. This technical guide outlines the expected spectroscopic properties of **4-Chloro-5-methoxy-1H-indole** and provides standardized methodologies for their determination.

Predicted Mass Spectrometry Data for 4-Chloro-5-methoxy-1H-indole

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The predicted mass spectral data for **4-Chloro-5-methoxy-1H-indole** is as follows:

Chloro-5-methoxy-1H-indole (Molecular Formula: C₉H₈ClNO) suggests the following mass-to-charge ratios (m/z) for various adducts.[\[1\]](#)

Adduct	Predicted m/z
[M+H] ⁺	182.03671
[M+Na] ⁺	204.01865
[M-H] ⁻	180.02215
[M+NH ₄] ⁺	199.06325
[M+K] ⁺	219.99259
[M] ⁺	181.02888
[M] ⁻	181.02998

Illustrative Spectroscopic Data: 4-methoxy-1H-indole

To provide a reference for the expected spectral features of a methoxy-substituted indole, the experimental data for 4-methoxy-1H-indole is presented below. It is important to note that the presence of the chloro-substituent at the 4-position in the target molecule will induce notable changes in the chemical shifts, particularly for the aromatic protons and carbons.

¹H NMR Data of 4-methoxy-1H-indole

The ¹H Nuclear Magnetic Resonance (NMR) spectrum provides information about the chemical environment of hydrogen atoms in a molecule.

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (ppm)	Multiplicity	Assignment
8.07	br s	N-H
7.11	t	H-6
7.04	dd	H-2
6.98	d	H-7
6.65	d	H-5
6.52	dd	H-3
3.94	s	-OCH ₃

Data sourced from ChemicalBook.

¹³C NMR Data of 4-methoxy-1H-indole

The ¹³C NMR spectrum provides information about the carbon framework of a molecule.

Solvent: Not specified

Chemical Shift (ppm)	Assignment
153.1	C-4
138.1	C-7a
123.8	C-2
122.9	C-6
118.8	C-3a
104.2	C-7
100.1	C-5
99.8	C-3
55.4	-OCH ₃

Data sourced from PubChem.

IR Data of 4-methoxy-1H-indole

Infrared (IR) spectroscopy identifies functional groups in a molecule based on the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Interpretation
~3400	N-H stretch
~3100-3000	Aromatic C-H stretch
~2950-2850	Aliphatic C-H stretch (-OCH ₃)
~1600-1450	Aromatic C=C stretch
~1250	C-O stretch (aryl ether)

Characteristic absorption ranges for indole and methoxy functionalities.

Experimental Protocols

The following sections detail standardized procedures for acquiring spectroscopic data for indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of the solid sample of the indole derivative.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
- Transfer the solution into a standard 5 mm NMR tube.

¹H NMR Acquisition (400 MHz Spectrometer):

- Pulse Program: Standard single-pulse experiment (e.g., zg30).

- Number of Scans: 16-32.
- Relaxation Delay: 1.0 seconds.
- Spectral Width: -2 to 12 ppm.
- Temperature: 298 K.
- Referencing: The residual solvent peak is used as an internal standard (e.g., CDCl_3 at 7.26 ppm).

^{13}C NMR Acquisition (100 MHz Spectrometer):

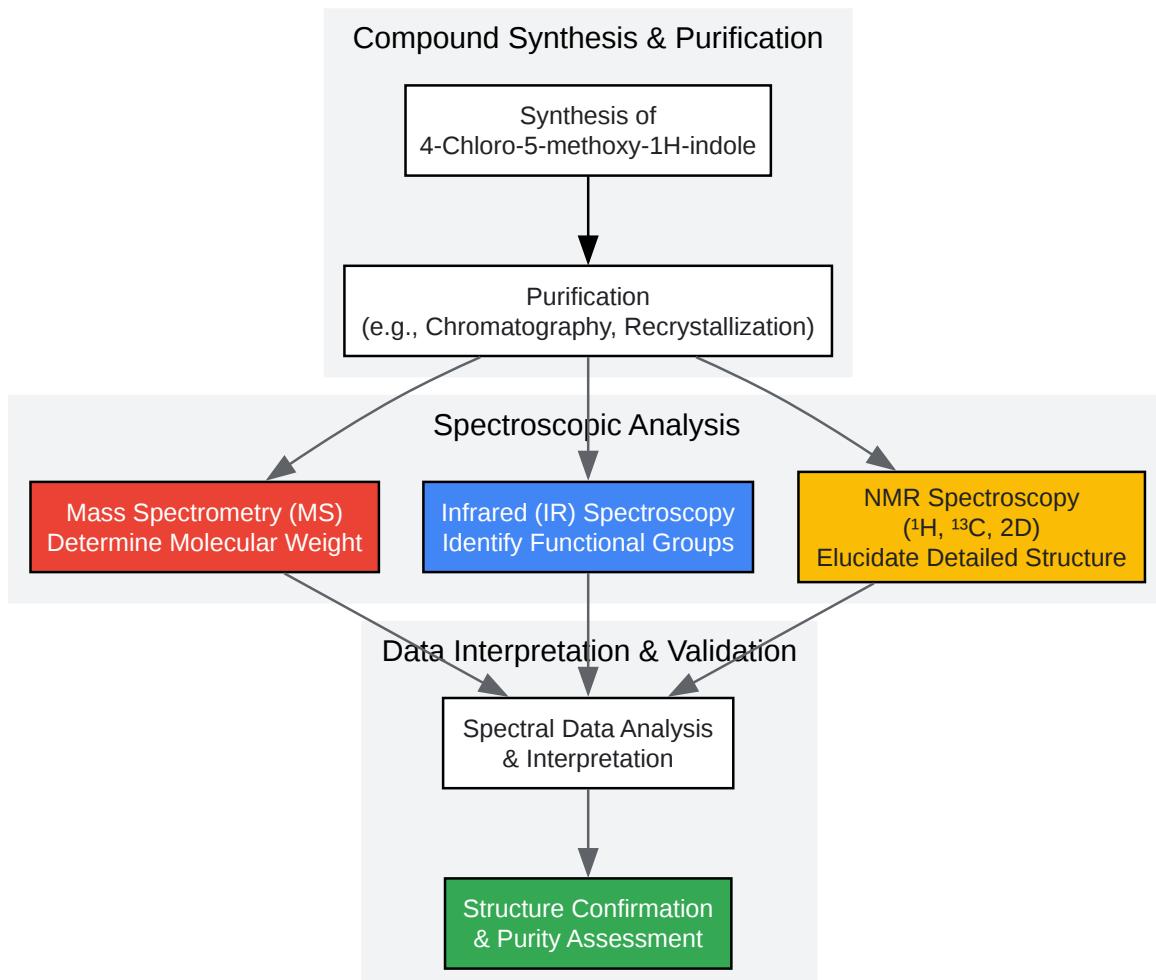
- Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2.0 seconds.
- Spectral Width: 0 to 220 ppm.
- Temperature: 298 K.
- Referencing: The solvent peak is used as an internal standard (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

- Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Clean the crystal thoroughly after the measurement.


Mass Spectrometry (MS)

Electrospray Ionization (ESI) Method:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- Acquire the mass spectrum in both positive and negative ion modes.
- Typical ESI source parameters:
 - Capillary Voltage: 3-4 kV
 - Cone Voltage: 20-40 V
 - Source Temperature: 120-150 °C
 - Desolvation Temperature: 300-400 °C
 - Nebulizer Gas (N_2): Flow rate appropriate for the instrument.
- The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **4-Chloro-5-methoxy-1H-indole**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 4-chloro-5-methoxy-1h-indole (C9H8ClNO) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloro-5-methoxy-1H-indole: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b042837#4-chloro-5-methoxy-1h-indole-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com